Phenyl O-Glucuronide Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

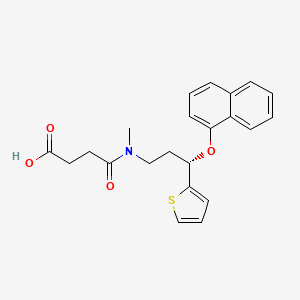

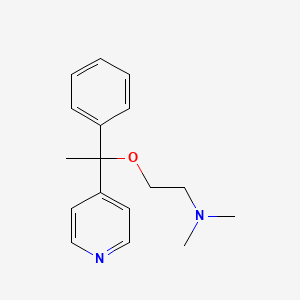

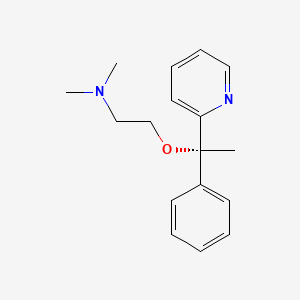

Phenyl O-Glucuronide Sodium Salt is a biomedical product utilized for detecting and quantifying Phenyl O-Glucuronide, a metabolite of various drugs, including opioids like codeine and morphine . It has a molecular formula of C12H13O7Na and a molecular weight of 292.22 .

Synthesis Analysis

The synthesis of glucuronide metabolites involves several reactions such as glucuronidation, sulfonation, and methylation . The synthesis of glucuronide metabolites of phenolic xenoestrogens triclosan and 2-phenylphenol, namely triclosan-O-glucuronide (TCS-G; 1), and 2-phenylphenol-O-glucuronide (OPP-G; 2), were achieved for use as analytical standards .

Molecular Structure Analysis

The molecular structure of Phenyl O-Glucuronide Sodium Salt is complex and involves several functional groups. The structure includes a glucuronide moiety, which is a sugar derivative, and a phenyl group, which is a ring structure derived from benzene .

Chemical Reactions Analysis

Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role .

Mecanismo De Acción

While the exact mechanism of action for Phenyl O-Glucuronide Sodium Salt is not specified in the sources, it’s known that glucuronides in general play a significant role in the detoxification of xenobiotics. They are often involved in drug metabolism, where they help to make foreign substances more water-soluble and thus easier to excrete from the body .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenyl O-Glucuronide Sodium Salt involves the conversion of Phenol to Phenyl Glucuronide, followed by the conversion of Phenyl Glucuronide to Phenyl O-Glucuronide Sodium Salt.", "Starting Materials": [ "Phenol", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Phenol is reacted with Glucuronic acid in the presence of Sodium hydroxide to form Phenyl Glucuronide.", "Step 2: Phenyl Glucuronide is then reacted with Methanol and Acetone to form Phenyl O-Glucuronide Sodium Salt." ] } | |

Número CAS |

20838-63-5 |

Fórmula molecular |

C12H13O7Na |

Peso molecular |

292.22 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.